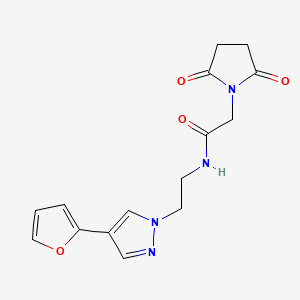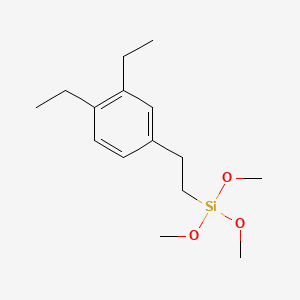![molecular formula C17H21N3O4S B2524403 3-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide CAS No. 1105222-25-0](/img/structure/B2524403.png)
3-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biological activities. In the first study, a series of new benzenesulfonamides were synthesized starting from substituted benzaldehydes. These key intermediates were prepared with various substituents, including methoxy groups, which are relevant to the compound . The synthesis involved the use of 4-hydrazinobenzenesulfonamide and aimed to explore the cytotoxicity and enzyme inhibition properties of the resulting compounds . Another study reported the synthesis of N-phenylpyrazolyl aryl methanones derivatives, which included the sulfonyl group. These compounds were synthesized through multi-step reactions and characterized using various spectroscopic techniques . The third study synthesized pyrazoline benzensulfonamides, combining pyrazoline and sulfonamide pharmacophores. These compounds were also characterized by spectroscopic methods and evaluated for their biological activities .
Molecular Structure Analysis
The molecular structure of the compounds synthesized in the second study was elucidated using 1H NMR, 13C NMR, FT-IR, and HRMS. One of the compounds, which contained an arylsulfonyl moiety, had its crystal structure reported, providing insights into the three-dimensional arrangement of atoms within the molecule . The structural analysis is crucial for understanding the interaction of these molecules with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these sulfonamide derivatives are multi-step and require precise control over reaction conditions. The studies did not detail specific reaction mechanisms, but the use of hydrazinobenzenesulfonamide and subsequent reactions suggest the formation of pyrazole rings and the introduction of sulfonyl groups as key steps in the synthesis .
Physical and Chemical Properties Analysis
The physical properties such as melting points were determined for the N-phenylpyrazolyl aryl methanones derivatives . The chemical properties, particularly the enzyme inhibition potency, were evaluated in all studies. The compounds exhibited varying degrees of inhibition against human carbonic anhydrase isoenzymes and acetylcholinesterase, with some showing low cytotoxicity and tumor selectivity . These properties are indicative of the potential therapeutic applications of the compounds.
Biological Activities Analysis
The biological activities of these sulfonamide derivatives were a focal point in all three studies. The compounds were tested for cytotoxicity, tumor specificity, and potential as enzyme inhibitors. Some derivatives showed interesting cytotoxic activities, which could be crucial for anti-tumor activity studies. The inhibition of carbonic anhydrase and acetylcholinesterase enzymes was also significant, with Ki values in the nanomolar range, suggesting strong inhibition. The low cytotoxicity and tumor selectivity of these compounds make them good candidates for further development as enzyme inhibitors .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research has been conducted on the synthesis of sulfonamide-containing derivatives, including compounds structurally related to 3-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide, and their evaluation as inhibitors of cyclooxygenase-2 (COX-2). This includes extensive structure-activity relationship (SAR) work to identify potent and selective inhibitors of COX-2, an enzyme implicated in inflammatory processes and cancer. One notable compound identified through this research, celecoxib, is currently used in the treatment of rheumatoid arthritis and osteoarthritis due to its COX-2 inhibitory activity (Penning et al., 1997).
Carbonic Anhydrase and Acetylcholinesterase Inhibition
Compounds incorporating the sulfonamide moiety, similar to the one , have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE) enzyme. These studies aim to develop novel candidates for the treatment of conditions associated with these enzymes, highlighting the compound's potential in therapeutic applications (Ozmen Ozgun et al., 2019).
Anticancer and Antimicrobial Applications
Research on sulfonamide derivatives, including structures similar to 3-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide, has also explored their cytotoxic activities against various cancer cell lines and their antimicrobial properties. These studies contribute to the ongoing search for new chemotherapeutic agents and antimicrobial compounds, potentially leading to the development of new treatments for cancer and infectious diseases (Gul et al., 2016).
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-20-17(14-4-3-5-15(14)19-20)18-16(21)10-11-25(22,23)13-8-6-12(24-2)7-9-13/h6-9H,3-5,10-11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWKNQHMTGSEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2524322.png)
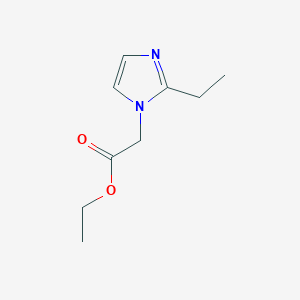
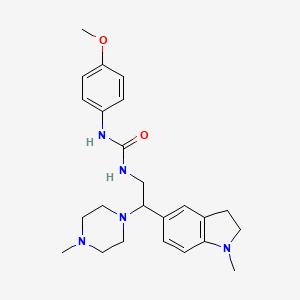
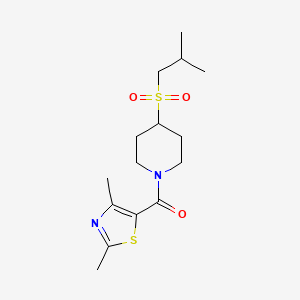
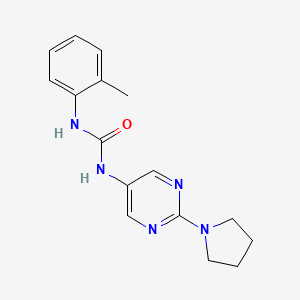
![(5-chlorothiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2524332.png)

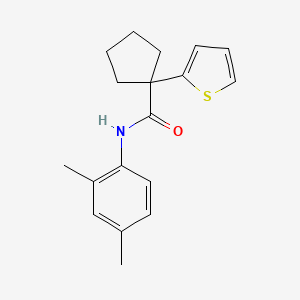
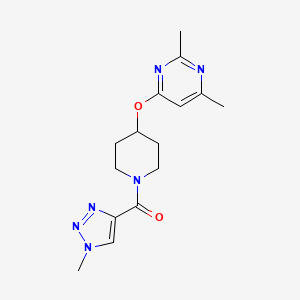
![2-Oxa-6-azaspiro[4.5]dec-8-ene hydrochloride](/img/structure/B2524340.png)
![5-Iodo-[1,1'-biphenyl]-2-ol](/img/structure/B2524341.png)
